molecular formula C10H15FN2 B1478357 2-(4-(fluoromethyl)pyrrolidin-3-yl)-1-methyl-1H-pyrrole CAS No. 2098003-75-7

2-(4-(fluoromethyl)pyrrolidin-3-yl)-1-methyl-1H-pyrrole

Cat. No.: B1478357
CAS No.: 2098003-75-7
M. Wt: 182.24 g/mol
InChI Key: UIJDCSNVVFMNKB-UHFFFAOYSA-N
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Description

2-(4-(fluoromethyl)pyrrolidin-3-yl)-1-methyl-1H-pyrrole is a useful research compound. Its molecular formula is C10H15FN2 and its molecular weight is 182.24 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(4-(fluoromethyl)pyrrolidin-3-yl)-1-methyl-1H-pyrrole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 isoforms such as CYP2D6 and CYP3A4 . These interactions often involve hydroxylation and other metabolic transformations. The compound’s fluoromethyl group can enhance its binding affinity to certain biomolecules, making it a valuable tool in biochemical research.

Cellular Effects

This compound has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cytochrome P450 enzymes can lead to changes in the metabolic flux within cells . Additionally, the compound’s effects on gene expression can result in altered cellular functions, which are crucial for understanding its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, depending on the context of its use. For example, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition or activation, affecting the metabolism of other compounds . These binding interactions are crucial for its biochemical activity and potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its hydroxylation and other metabolic transformations . These interactions can affect the levels of metabolites and the overall metabolic flux within cells, providing insights into its biochemical activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, which are important for its biochemical activity . Understanding these transport mechanisms is essential for its application in biochemical research.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding its biochemical properties and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(fluoromethyl)pyrrolidin-3-yl]-1-methylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2/c1-13-4-2-3-10(13)9-7-12-6-8(9)5-11/h2-4,8-9,12H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJDCSNVVFMNKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2CNCC2CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(fluoromethyl)pyrrolidin-3-yl)-1-methyl-1H-pyrrole
Reactant of Route 2
2-(4-(fluoromethyl)pyrrolidin-3-yl)-1-methyl-1H-pyrrole
Reactant of Route 3
2-(4-(fluoromethyl)pyrrolidin-3-yl)-1-methyl-1H-pyrrole
Reactant of Route 4
2-(4-(fluoromethyl)pyrrolidin-3-yl)-1-methyl-1H-pyrrole
Reactant of Route 5
2-(4-(fluoromethyl)pyrrolidin-3-yl)-1-methyl-1H-pyrrole
Reactant of Route 6
2-(4-(fluoromethyl)pyrrolidin-3-yl)-1-methyl-1H-pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.